molecular formula C13H10O3 B096878 Phenyl 4-hydroxybenzoate CAS No. 17696-62-7

Phenyl 4-hydroxybenzoate

Cat. No. B096878
CAS RN: 17696-62-7
M. Wt: 214.22 g/mol
InChI Key: GJLNWLVPAHNBQN-UHFFFAOYSA-N
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Description

Phenyl 4-hydroxybenzoate, also known as p-hydroxybenzoic acid phenyl ester, is a chemical compound that is part of the paraben family, commonly used in pharmaceuticals and cosmetics as a preservative. The compound is characterized by a phenyl group attached to the para position of 4-hydroxybenzoic acid. It is known for its antimicrobial properties and is synthesized through various chemical reactions, often involving the esterification of 4-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of phenyl 4-hydroxybenzoate can be achieved through different methods. One approach involves the use of phenylphosphate carboxylase enzyme in supercritical CO2 for the selective carboxylation of phenol to 4-hydroxybenzoic acid, which can then be esterified to form the desired compound . Another method includes the polycondensation of 4-acetoxybenzoic acid or the phenyl ester of p-hydroxybenzoic acid under specific conditions to obtain polymers of 4-hydroxybenzoate . These methods highlight the versatility and adaptability of the synthesis process to produce phenyl 4-hydroxybenzoate and its polymers.

Molecular Structure Analysis

The molecular structure of phenyl 4-hydroxybenzoate is crucial in determining its physical and chemical properties. The compound's structure has been studied using various techniques such as X-ray crystallography, which has revealed the presence of different crystal modifications and polymorphs . The double helix structure of the p-hydroxybenzoic acid polymer, which can be prepared from the phenyl ester, consists of two chains in a reversed head-to-tail order, indicating a complex molecular architecture .

Chemical Reactions Analysis

Phenyl 4-hydroxybenzoate undergoes various chemical reactions that are essential for its application in different fields. For instance, it can participate in annulation reactions to synthesize functionalized dihydrobenzofurans and indolines . The compound's reactivity has also been explored in the context of liquid crystalline compounds, where it is used to synthesize new mesomorphic materials with specific phase behaviors . Additionally, the reactivity of phenyl 4-hydroxybenzoate derivatives with other compounds, such as triphenyltin(IV), has been investigated, leading to the formation of complex structures with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl 4-hydroxybenzoate are influenced by its molecular structure. The compound and its derivatives exhibit mesophase behavior, which is studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The thermal stability and phase transitions of the compound are also of interest, as they affect its performance in high-temperature applications . The polymer of p-hydroxybenzoic acid, related to phenyl 4-hydroxybenzoate, displays a reversible high-temperature crystalline transition, which is significant for its processing and use in various industries .

Scientific Research Applications

  • Polymer Synthesis : Phenyl 4-hydroxybenzoate is used in the synthesis of poly(4-hydroxybenzoate), which has been prepared under various conditions. The polymer's molecular weights and properties, like thermal stability, are influenced by the monomer structure and reaction conditions. Bulk condensations yield molecular weights of less than 10,000, while polycondensations in solution may lead to values in the range of 20,000 – 50,000 (Kricheldorf & Schwarz, 1983).

  • Chromatography : In chromatography, phenyl 4-hydroxybenzoate has been used to study the liquid chromatography of salicylic acid and related compounds. The study focused on selectivity, resolution, and peak shape in chromatography (Goss, 1998).

  • Coordination Chemistry : Phenyl 4-hydroxybenzoate has been studied for its interactions in thallium(I) coordination. The Tl(I) complex of 4-hydroxybenzoate ([Tl(HB)]n) is notable for its polymeric chains linked through aromatic interactions, showcasing the compound's potential in coordination chemistry (Akhbari & Morsali, 2007).

  • Biotechnology : In biotechnology, research has explored the use of phenyl 4-hydroxybenzoate in enzymatic reactions, such as the biotechnological synthesis of 4-hydroxybenzoic acid using the phenylphosphate carboxylase enzyme. This process demonstrates a sustainable alternative to chemical synthesis, highlighting the role of phenyl 4-hydroxybenzoate in green chemistry (Dibenedetto et al., 2006).

  • Photoluminescent Properties : Phenyl 4-hydroxybenzoate has been incorporated into zinc(II) 4′-phenyl-terpyridine compounds to study their photoluminescent and thermal properties. These compounds exhibit interesting photo-luminescent properties in solid and solution states (Ma et al., 2013).

  • Biosensor Development : The compound has been used in the development of a synthetic biosensor for detecting benzoic acid derivatives. This highlights its application in metabolic engineering and as a tool for high-throughput screening in biotechnology (Castaño-Cerezo et al., 2020).

Safety And Hazards

Phenyl 4-hydroxybenzoate has been classified as Eye Irritant 2 and Skin Irritant 2 . Precautionary measures include avoiding contact with skin and eyes .

Future Directions

Phenyl 4-hydroxybenzoate is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research and development efforts.

properties

IUPAC Name

phenyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNWLVPAHNBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26220-23-5
Record name Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26220-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4047882
Record name Phenylparaben
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-hydroxybenzoate

CAS RN

17696-62-7
Record name Phenyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylparaben
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Record name Phenylparaben
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Record name Phenyl 4-hydroxybenzoate
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Record name PHENYLPARABEN
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Synthesis routes and methods I

Procedure details

138 g. (1 mole) of p-hydroxybenzoic acid, 170 g. (1.25 moles) of phenyl acetate and 39.75 g. (0.125 mole) of diphenyl isophthalate are placed in a four-necked resin kettle equipped as in Example 3. The mixture is heated to 180°C, and HCl is then bubbled through the resulting melt for 8 hours, during which the temperature is held at 180°C for 6 hours and subsequently at 200°C for 2 hours. Phenyl p-hydroxybenzoate is produced thereby. The HCl flow is discontinued, and 30.6 g. (0.250 mole) of hydroquinone and 500 g. of a polyaromatic ether heat transfer medium (b.p above 400°C) are added. The temperature is then raised to 280°C where it is held for 1 hour, raised to 300°C where it is held for 2 hours, and raised to 320°C where it is held for 5 hours. The mixture is cooled and acetone is added. The product is recovered by filtration, washed with acetone, extracted with acetone overnight in a Soxhlet extractor, and dried in vacuum at 110°C. The product is a linear copolyester consisting essentially of moieties of Formulas II, III and IV in a ratio of about 8:1:1, wherein the moiety of Formula III is isophthaloyl and the moiety of Formula IV is para-dioxyphenylene, and the average number of moieties in the copolyester chain is about 10.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.25 mol
Type
reactant
Reaction Step Two
Quantity
0.125 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

828 g. (6 moles) of p-hydroxybenzoic acid and 1020 g. (6.5 moles) of phenyl acetate are charged into a four-necked resin kettle equipped as in Example 3. The reaction mixture is stirred constantly under a nitrogen atmosphere throughout the run. The reaction mixture is heated to 180°C, and gaseous HCl is then bubbled through the mixture for 7 hours, the temperature being held at 180°C. Phenyl p-hydroxybenzoate is produced thereby. The HCl flow is discontinued and 660 g. (6 moles) of hydroquinone is added to the charge. The distilling head is heated to 180°C, and the reaction mixture is heated from 180°C to 230°C at a rate of 10°C/hour, held for 4.5 hours at 230+C, and heated to 240°C where the temperature is held for 2 hours. The resulting pasty melt is poured while hot into a tray and allowed to cool and solidify, whereupon it is pulverized. A yield of 1413 g. is obtained. The product consists primarily of an ester, p-hydroxyphenyl p-hydroxybenzoate, having Formula XVII wherein R4 and R9 are each hydrogen, n is 0, and the dioxyarylene moiety is para-dioxyphenylene. The product also contains a linear polyester identical to that produced in Example 6. The desired ester is separable from the linear polyester by virtue of its greater solubility in such solvents as acetone. Accordingly, the product is extracted with hot acetone to obtain a solution of the ester and water is added to the solution to precipitate the ester, which is removed by filtration, dried in vacuum, and crystallized from aqueous isopropyl alcohol. The ester is found to have a melting point of 243°C upon differential thermal analysis.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
6.5 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
HR Kricheldorf, G Schwarz - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
… In order to avoid these side reactions the latter research group has investigated the condensation of phenyl 4-hydroxybenzoate (2). Because number average molecular weights of …
Number of citations: 172 onlinelibrary.wiley.com
R Kotek, WR Krigbaum - Journal of Polymer Science Part B …, 1988 - Wiley Online Library
… Figure 1 represents the reaction scheme for the preparation of 4'-hydroxyphenyl-4-hydroxybenzoate. Its melting point was 245C as determined by DSC at the heating rate of lO"C/min. …
Number of citations: 11 onlinelibrary.wiley.com
HR Kricheldorf, G Schwarz - Polymer, 1990 - Elsevier
… A previous study of the thermal degradation of poly(4-Hybe) by Jellinek and Fujiwara 16 had revealed that, in vacuo, CO, CO 2, phenol and phenyl-4-hydroxybenzoate are formed as …
Number of citations: 72 www.sciencedirect.com
JP Van Meter, AK Seidel - The Journal of Organic Chemistry, 1975 - ACS Publications
… The first involved an acid-catalyzed esterification of a 4-alkylphenol with 4-hydroxybenzoic acid or one of its chlorinated derivatives to give a substituted phenyl 4-hydroxybenzoate (eq 1)…
Number of citations: 31 pubs.acs.org
JG Smith Jr, JW Connell, PM Hergenrother - Polymer, 1992 - Elsevier
… (hydroxyphenyl benzoxazole)s were prepared from either 3,3'-dihydroxy-4,4'-diaminobiphenyl or 2,2-bis(3-amino-4hydroxyphenyl)hexafluoropropane and phenyl-4-hydroxybenzoate. …
Number of citations: 35 www.sciencedirect.com
SP Lin, JL Han, RZ Chen, JT Yeh… - Polymer Engineering & …, 2007 - Wiley Online Library
In this study, nanoscale organic rigid‐rod compounds were utilized as self‐reinforcing composites to enhance the physical properties of an epoxy resin diglycidylether of bisphenol A (…
DE Linn - 1980 - search.proquest.com
… Preparation of 4-(1,3-dithian-2-yl) phenyl 4-hydroxybenzoate ............... 35 e. An attempt to … The 100 MHz NMR of the "protected" phenol, 4-(1,3dithian-2-yl) phenyl 4-hydroxybenzoate, …
Number of citations: 0 search.proquest.com
T Liu, J Hu, L Yong, G Zhang, Y Zhang… - Journal of Analytical …, 2019 - hindawi.com
… , xanthone, and phenyl 4-hydroxybenzoate were also found … , xanthone, and phenyl 4hydroxybenzoate. e mechanism of … to form phenol salicylate and phenyl 4-hydroxybenzoate. e …
Number of citations: 11 www.hindawi.com
BC Baxter, BJ Gross, DL Gin, RV Talroze - Liquid Crystals, 2000 - Taylor & Francis
… The mesogenic properties of a family of chiral liquid crystal (LC) diacrylates based on a 4-[4-(1R-methyl-2-hydroxyethoxy)phenyl ]phenyl 4-hydroxybenzoate core were studied as a …
Number of citations: 2 www.tandfonline.com
JM Fang, SK Wu, YS Cheng - Journal of the Chinese Chemical …, 1985 - Wiley Online Library
The bark of the Taiwan hemlock was found to contain long‐chain alcohols, acids and esters, campesterol, β‐sitosterol, 13‐epimanool, larixol, dihydroconiferyl alcohol and the …
Number of citations: 14 onlinelibrary.wiley.com

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